1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone
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Overview
Description
1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone is a compound that features both piperidine and pyridine moieties. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyridine is a six-membered aromatic ring with one nitrogen atom.
Preparation Methods
The synthesis of 1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone typically involves the reaction of piperidine with a pyridine derivative under specific conditions. One common method involves the use of a base to deprotonate the piperidine, followed by nucleophilic substitution with a pyridine derivative. The reaction conditions often include solvents such as toluene or ethanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be used as starting materials
Common reagents and conditions for these reactions include the use of organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone can be compared to other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine moiety and may have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring often exhibit aromaticity and can participate in similar chemical reactions.
Sulfur-containing compounds: The presence of sulfur in the molecule can influence its reactivity and biological properties
The uniqueness of this compound lies in the combination of these functional groups, which can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
1-piperidin-1-yl-2-pyridin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-12(14-8-4-1-5-9-14)10-16-11-6-2-3-7-13-11/h2-3,6-7H,1,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKQMMLMJWLGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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